6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine
Description
6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine is a bicyclic heterocyclic compound featuring a fused indene-thiazole scaffold. Its structure comprises a five-membered thiazole ring (containing sulfur and nitrogen) fused to a dihydroindene system. This compound has garnered attention in medicinal chemistry due to its role as a precursor in synthesizing bioactive derivatives, particularly tyrosinase inhibitors. Notably, its derivative 4-(6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-yl)benzene-1,3-diol (MHY1556) has demonstrated potent antimelanogenic and antiwrinkle effects in UV-exposed HRM-2 hairless mice by inhibiting tyrosinase activity and oxidative stress pathways .
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C10H10N2S/c11-10-12-8-4-6-2-1-3-7(6)5-9(8)13-10/h4-5H,1-3H2,(H2,11,12) |
InChI Key |
MPVRQOFISAAHEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)SC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
A mixture of α-indanone (1 mmol), substituted benzaldehyde (1 mmol), and 2-aminothiazole (1 mmol) is heated in ethanol with 20 mol% p-TSA at 80–90°C for 3–4 hours. The acid catalyzes both Knoevenagel condensation (between α-indanone and aldehyde) and subsequent cyclocondensation with 2-aminothiazole. The reaction proceeds via:
-
Knoevenagel adduct formation : Generation of an α,β-unsaturated ketone intermediate.
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Michael addition : Attack of the 2-aminothiazole’s amine group on the activated double bond.
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Cyclization and aromatization : Intramolecular dehydration to form the thiazolo-indeno fused ring.
The crude product precipitates upon cooling and is recrystallized from ethanol, yielding 70–85% pure compound.
Advantages and Limitations
-
Advantages :
-
Limitations :
Stepwise Synthesis via Benzylidene Intermediates
For substrates incompatible with MDR conditions, a two-step protocol involving benzylidene-tetralone intermediates is employed. This method, though lengthier, offers superior control over regioselectivity.
Step I: Synthesis of Benzylidene-α-Indanone
α-Indanone (1 mmol) and aromatic aldehyde (1 mmol) are refluxed in ethanol with piperidine (0.1 mmol) and glacial acetic acid (0.1 mmol) for 10–12 hours. The benzylidene derivative precipitates upon cooling and is recrystallized from ethanol (yield: 75–90%).
Representative Example:
Step II: Cyclocondensation with 2-Aminothiazole
The benzylidene intermediate (1 mmol) and 2-aminothiazole (1 mmol) are refluxed in glacial acetic acid (2 mL) for 18–20 hours. After solvent evaporation, the residue is dissolved in chloroform, washed with water, and recrystallized from ethanol (yield: 60–75%).
Optimization Insights:
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Catalyst-free conditions : Prolonged heating (20 hours) ensures complete cyclization without catalysts.
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Side reactions : Overheating (>24 hours) promotes decomposition to indenoquinazolines.
Adaptations of Cyclocondensation Protocols
Analogous syntheses of benzo[ d]thiazol-2-amines suggest alternative routes for this compound. For instance, sodium thiocyanate and bromine in glacial acetic acid facilitate thiazole ring formation from aniline derivatives.
Thiocyanation and Cyclization
A solution of 5-aminoindane (1 mmol) and sodium thiocyanate (1.2 mmol) in acetic acid is treated with bromine (1.1 mmol) at 0–5°C for 16 hours. The precipitated thiazol-2-amine hydrobromide salt is filtered, neutralized with NaOH, and recrystallized from ethanol (yield: 65–70%).
Critical Parameters:
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Temperature control : Exothermic bromine addition requires ice-bath cooling to prevent polybromination.
-
Stoichiometry : Excess sodium thiocyanate (1.2 equiv) ensures complete conversion.
Spectroscopic and Elemental Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Elemental Analysis
-
Calculated for C₁₀H₁₀N₂S : C, 63.13%; H, 5.30%; N, 14.72%; S, 16.85%.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Salt Formation
SKA-29 forms stable hydrochloride salts under acidic conditions, enhancing its solubility for biological testing .
Example Protocol :
-
SKA-29 is dissolved in dilute HCl to form the hydrochloride salt.
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Unreacted thiourea is removed via filtration.
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The filtrate is neutralized with KCO to precipitate the free base.
Heterocyclic Annulation
While direct annulation reactions are not explicitly reported for SKA-29, analogous benzothiazole derivatives undergo cyclocondensation with β-ketoesters or aldehydes to form fused pyrimidine systems .
Hypothetical Pathway (Based on ):
Catalysts: Acetic acid or metal salts (e.g., CuCl) under solvent-free conditions.
Nuclear Magnetic Resonance (NMR)
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1^11H NMR (CDCl): Signals at δ 6.2 ppm (bs, NH), 7.33–7.67 ppm (aromatic protons) .
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13^{13}13C NMR : Peaks corresponding to the thiazole carbons (C2, C5) and cyclopentane carbons .
Mass Spectrometry
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MS (EI) : Major fragment at m/z 190 ([M]), with secondary fragments at m/z 142 (CHN) and 108 (CHS) .
Comparative Reactivity of SKA-29 Derivatives
Derivatives such as SKA-31 (naphtho[1,2-d]thiazol-2-ylamine) exhibit enhanced electrophilic substitution activity due to extended aromatic systems .
Table 1: Reactivity Comparison of SKA-29 and SKA-31
| Property | SKA-29 | SKA-31 |
|---|---|---|
| Aromatic System | Bicyclic indeno-thiazole | Naphtho-thiazole |
| Electrophilic Sites | C5, C7 | C3, C5 |
| Biological Activity | KCa3.1 channel modulation | Antihypertensive effects |
Scientific Research Applications
Tyrosinase Inhibition and Melanin Production
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is significant for cosmetic and therapeutic applications. Research has demonstrated that derivatives of 6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine exhibit potent inhibitory effects on tyrosinase activity:
- Study Findings : A compound identified as MHY1556, which contains the indeno-thiazole structure, showed an impressive IC50 value of 0.50 µM against tyrosinase, outperforming traditional inhibitors like kojic acid (IC50 = 8.2 µM) in inhibiting melanin production in B16F10 melanoma cells . This suggests its potential utility in skin-lightening products and treatments for hyperpigmentation.
- Mechanism of Action : Molecular docking studies indicated strong interactions between the compound and crucial residues in the active site of tyrosinase, highlighting the importance of structural modifications for enhancing binding affinity .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Various studies have evaluated its effectiveness against different cancer cell lines:
- Cytotoxic Activity : In vitro evaluations revealed that derivatives of this compound demonstrate significant cytotoxicity against several cancer cell lines. For instance, a study reported that certain analogs exhibited IC50 values as low as 0.24 µM against HepG2 liver cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit specific kinases involved in cell proliferation and survival pathways. For example, some derivatives were shown to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .
Additional Biological Activities
Beyond tyrosinase inhibition and anticancer effects, this compound and its derivatives have been explored for other biological activities:
- Antioxidant Activity : Some studies have suggested that these compounds possess antioxidant properties, which can protect cells from oxidative stress-related damage .
- Anti-inflammatory Effects : The thiazole moiety is known for its anti-inflammatory potential, making these compounds candidates for further exploration in inflammatory disease models .
Data Table: Summary of Biological Activities
| Activity | Compound/Derivative | IC50 (µM) | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | MHY1556 | 0.50 | |
| Anticancer (HepG2) | Various Derivatives | 0.24 | |
| Antioxidant | Selected Derivatives | N/A | |
| Anti-inflammatory | Thiazole Derivatives | N/A |
Case Studies and Research Insights
- Cosmetic Applications : The development of skin-whitening products utilizing the tyrosinase inhibitory properties of this compound has been a focal point in cosmetic chemistry. Studies have shown that formulations containing this compound effectively reduce UV-induced melanogenesis in animal models .
- Cancer Therapeutics : Clinical investigations are ongoing to assess the efficacy of this compound and its derivatives in treating various cancers. Early-stage trials have indicated promising results in reducing tumor size and improving patient outcomes when used alongside conventional therapies.
Mechanism of Action
The mechanism by which 6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine exerts its effects, particularly as a tyrosinase inhibitor, involves the inhibition of the enzyme tyrosinase. This enzyme is crucial in the biosynthesis of melanin. The compound binds to the active site of tyrosinase, preventing the oxidation of tyrosine to melanin precursors . This inhibition is facilitated by the interaction of the compound with specific amino acid residues in the enzyme’s active site, such as GLY281 .
Comparison with Similar Compounds
Key Structural Insights :
Antimelanogenic Activity
Key Findings :
Comparative Advantages :
- The indeno-thiazole scaffold allows regioselective functionalization at the C2 and C5 positions, enabling tailored bioactivity .
- Benzo[d]thiazol-2-amines are more synthetically accessible but less potent in antimelanogenic assays .
Research Findings and Data Tables
Efficacy in Skin-Related Models
Biological Activity
6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity by summarizing various studies, highlighting its mechanisms of action, and presenting data on its efficacy against specific biological targets.
Chemical Structure and Properties
The molecular structure of this compound contributes significantly to its biological activity. Its unique thiazole ring system enhances interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C10H8N2S |
| Molecular Weight | 188.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 83777-91-7 |
Research indicates that this compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition is significant in the context of hyperpigmentation disorders and cosmetic applications .
- Calcium Channel Modulation : It activates calcium-activated potassium channels (KCa channels), which play a crucial role in regulating neuronal excitability and vascular tone. This property suggests potential therapeutic applications in neurological disorders and hypertension .
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent .
Tyrosinase Inhibition Study
In a study evaluating the inhibitory effects on tyrosinase activity, this compound demonstrated an IC50 value of approximately 0.53 μM, significantly outperforming established inhibitors like kojic acid (IC50 = 8.2 μM). This suggests strong potential for therapeutic use in skin lightening agents and treatment of melasma .
KCa Channel Activation
A pharmacological study assessed the activation of KCa channels by the compound. It was found to activate KCa2.1 and KCa3.1 channels with EC50 values in the low micromolar range (approximately 430 nM for KCa2.1), indicating strong potential for treating conditions related to calcium signaling dysregulation such as epilepsy and ataxia .
Antimicrobial Evaluation
In vitro evaluations revealed that this compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL against various pathogenic bacteria. These findings support its development as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via cyclocondensation reactions using indene derivatives and thiourea analogs. For example, hydrazine derivatives (e.g., 2-hydrazinylbenzo[d]thiazole) can react with ketones or aldehydes under reflux in glacial acetic acid to form thiazole-containing intermediates . Optimization includes adjusting stoichiometry, solvent polarity (e.g., methanol vs. ethylene glycol), and catalytic additives (e.g., sodium methoxide) to improve yields . Purity can be enhanced via recrystallization in ethanol or ethyl acetate .
Q. How can researchers validate the structural integrity of this compound derivatives using spectroscopic techniques?
- Methodology :
- 1H NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for indeno-thiazole protons) and amine proton signals (δ 2.5–5.0 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to verify substituents .
- HPLC : Use reverse-phase columns (C18) with UV detection to assess purity (>95%) and retention times (tR) for batch consistency .
Q. What biological screening assays are appropriate for preliminary evaluation of this compound’s bioactivity?
- Methodology : Screen for antimicrobial activity using broth microdilution assays (e.g., against S. aureus or E. coli) with MIC values reported in µg/mL. Anticancer potential can be tested via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50 values to reference drugs .
Advanced Research Questions
Q. How can computational methods aid in designing novel derivatives of this compound with enhanced bioactivity?
- Methodology : Use quantum chemical calculations (e.g., DFT) to model electronic properties (HOMO-LUMO gaps) and docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase or tyrosine kinases). Molecular dynamics simulations can assess stability in biological matrices .
Q. What strategies resolve contradictions in spectral data between synthetic batches?
- Methodology :
- Batch Comparison : Cross-validate NMR and HPLC data across batches to identify impurities (e.g., unreacted hydrazine or byproducts) .
- Isotopic Labeling : Use 15N-labeled precursors to trace amine group incorporation and confirm structural assignments .
- X-ray Crystallography : Resolve ambiguous proton environments by obtaining single-crystal structures of key intermediates .
Q. How can photolysis or alternative reaction pathways improve the synthesis of fused thiazole-azepine derivatives from this compound?
- Methodology : Irradiate azido derivatives (e.g., 6-azidobenzothiazole) in methanol-dioxane under UV light to form photolytic products like 6-methoxy-8H-thiazolo[5,4-c]azepine. Monitor reaction progress via TLC and isolate products using column chromatography .
Q. What experimental designs address low yields in multi-step syntheses involving this compound?
- Methodology :
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent, and catalyst combinations for critical steps (e.g., cyclocondensation or hydrazone formation) .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer in exothermic steps (e.g., thiazole ring closure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
